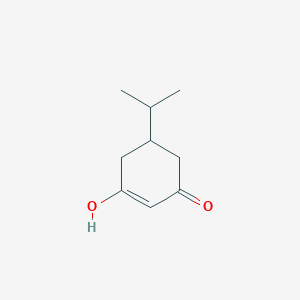
2-Amino-3-(4-tert-butylphenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(4-tert-butylphenyl)propan-1-ol is an organic compound with the molecular formula C13H21NO It is a derivative of phenylpropanolamine, featuring a tert-butyl group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-tert-butylphenyl)propan-1-ol typically involves the reaction of 4-tert-butylbenzaldehyde with nitroethane to form 4-tert-butylphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and reaction conditions may vary to optimize yield and purity. Common industrial practices include the use of catalytic hydrogenation for the reduction step, which can be more efficient and scalable .
化学反応の分析
Types of Reactions
2-Amino-3-(4-tert-butylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-tert-butylbenzaldehyde or 4-tert-butylacetophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or esters.
科学的研究の応用
2-Amino-3-(4-tert-butylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-3-(4-tert-butylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
類似化合物との比較
Similar Compounds
Phenylpropanolamine: Lacks the tert-butyl group, resulting in different chemical and biological properties.
4-tert-Butylphenylpropanolamine: Similar structure but different functional groups, leading to variations in reactivity and applications.
Uniqueness
2-Amino-3-(4-tert-butylphenyl)propan-1-ol is unique due to the presence of both the amino and hydroxyl groups, along with the bulky tert-butyl group. This combination of functional groups and steric effects makes it a valuable compound for various chemical reactions and applications .
特性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC名 |
2-amino-3-(4-tert-butylphenyl)propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)8-12(14)9-15/h4-7,12,15H,8-9,14H2,1-3H3 |
InChIキー |
YEGLJTBUJZHJCW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate](/img/structure/B12507248.png)
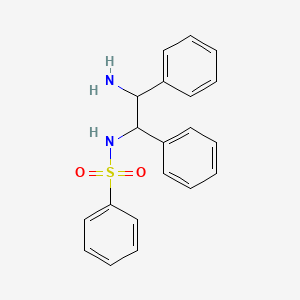
![4-[3-(3,5-Ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B12507272.png)
![N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12507277.png)

![2-[1-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-1-methylethyl]pyridine](/img/structure/B12507283.png)

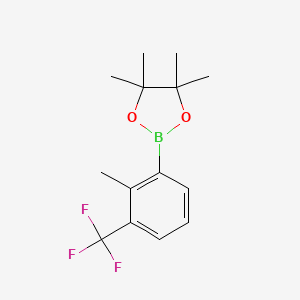
![(2S,3R)-3-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12507294.png)
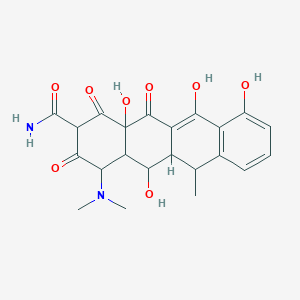
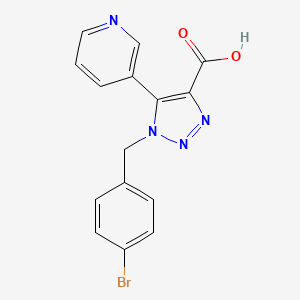
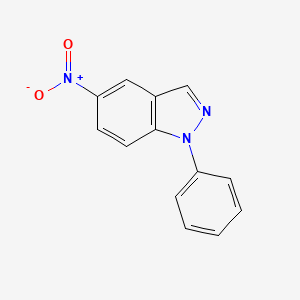
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12507315.png)
